1-(benzenesulfonyl)-N'-[(1E)-(4-chlorophenyl)methylidene]piperidine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-N’-[(1E)-(4-chlorophenyl)methylidene]piperidine-4-carbohydrazide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a piperidine ring, and a chlorophenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-N’-[(1E)-(4-chlorophenyl)methylidene]piperidine-4-carbohydrazide typically involves multiple steps. One common method starts with the preparation of benzenesulfonyl chloride from benzenesulfonic acid using phosphorus pentachloride or phosphorus oxychloride . This intermediate is then reacted with piperidine-4-carbohydrazide under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-N’-[(1E)-(4-chlorophenyl)methylidene]piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the chlorophenylmethylidene moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
1-(Benzenesulfonyl)-N’-[(1E)-(4-chlorophenyl)methylidene]piperidine-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-N’-[(1E)-(4-chlorophenyl)methylidene]piperidine-4-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of succinate dehydrogenase (SDH) by binding to its active site . This interaction disrupts the enzyme’s function, leading to the inhibition of cellular respiration in target organisms. The compound’s ability to form multiple noncovalent interactions with residues like SER39, ARG43, and GLY46 enhances its binding affinity and specificity.
Comparison with Similar Compounds
4-Benzyl-1-(4-chlorobenzenesulfonyl)-piperidine: Shares a similar benzenesulfonyl group but differs in the substitution pattern on the piperidine ring.
1-(4-Chlorobenzenesulfonyl)-3,5-dimethyl-piperidine: Contains additional methyl groups on the piperidine ring, altering its chemical properties.
1-(4-Chlorobenzenesulfonyl)-4-phenyl-piperazine: Features a piperazine ring instead of a piperidine ring, impacting its reactivity and applications.
Uniqueness: 1-(Benzenesulfonyl)-N’-[(1E)-(4-chlorophenyl)methylidene]piperidine-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-[(E)-(4-chlorophenyl)methylideneamino]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S/c20-17-8-6-15(7-9-17)14-21-22-19(24)16-10-12-23(13-11-16)27(25,26)18-4-2-1-3-5-18/h1-9,14,16H,10-13H2,(H,22,24)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXNDMAIVMGTBU-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN=CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N/N=C/C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.